3-butoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide 3-butoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0969883
InChI: InChI=1S/C18H18FN3O4S/c1-2-3-9-26-14-6-4-5-12(10-14)17(23)21-18(27)20-13-7-8-15(19)16(11-13)22(24)25/h4-8,10-11H,2-3,9H2,1H3,(H2,20,21,23,27)
SMILES: CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Molecular Formula: C18H18FN3O4S
Molecular Weight: 391.4 g/mol

3-butoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

CAS No.:

Cat. No.: VC0969883

Molecular Formula: C18H18FN3O4S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

3-butoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide -

Specification

Molecular Formula C18H18FN3O4S
Molecular Weight 391.4 g/mol
IUPAC Name 3-butoxy-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C18H18FN3O4S/c1-2-3-9-26-14-6-4-5-12(10-14)17(23)21-18(27)20-13-7-8-15(19)16(11-13)22(24)25/h4-8,10-11H,2-3,9H2,1H3,(H2,20,21,23,27)
Standard InChI Key WMNPHIYMBSXWCA-UHFFFAOYSA-N
SMILES CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Canonical SMILES CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator